Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739904
InChI: InChI=1S/C13H17NO3/c1-2-17-12(15)14-9-8-13(16,10-14)11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3
SMILES:
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate

CAS No.:

Cat. No.: VC15739904

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate -

Specification

Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name ethyl 3-hydroxy-3-phenylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-2-17-12(15)14-9-8-13(16,10-14)11-6-4-3-5-7-11/h3-7,16H,2,8-10H2,1H3
Standard InChI Key SMPDXERIENIPNQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)N1CCC(C1)(C2=CC=CC=C2)O

Introduction

Structural and Physicochemical Properties

Spectral and Crystallographic Data

While direct crystallographic data for this compound are sparse, related pyrrolidine derivatives exhibit envelope conformations in solid-state structures, with the substituent-bearing carbon as the flap . Computational models suggest similar behavior, where the phenyl group adopts equatorial positions to minimize steric strain .

Synthetic Methodologies

Enzymatic Resolution

A prominent route involves lipase-catalyzed transesterification of racemic ethyl 3-hydroxy-3-phenylpropionate, yielding enantiomerically pure (S)- and (R)-esters. Key findings include:

  • Novozyme 435 (Candida antarctica lipase B) achieves >99% enantiomeric excess (ee) for the (S)-enantiomer at 55.6% conversion using vinyl acetate as an acyl donor .

  • Solvent optimization shows t-butyl methyl ether and isopropyl ether enhance reaction rates and selectivity .

ConditionsConversion (%)ee (S)-Alcoholee (R)-Ester
Vinyl acetate, t-BuOMe55.610097.8
Vinyl propionate, i-Pr₂O52.199.998.7

Chemical Synthesis

Alternative approaches include multi-component reactions (MCRs) using ethyl benzoylacetate, aldehydes, and amines. For example:

  • Baker’s yeast-mediated reduction of ethyl benzoylacetate yields (S)-ethyl 3-hydroxy-3-phenylpropionate (85% ee) .

  • Pd-C catalyzed hydrogenation of unsaturated precursors provides diastereomeric mixtures, resolved via column chromatography .

Pharmaceutical and Industrial Applications

Intermediate for Antidepressants

The (S)-enantiomer is a key intermediate in synthesizing Fluoxetine, a selective serotonin reuptake inhibitor (SSRI). Enzymatic resolution offers a greener alternative to traditional chemical methods, reducing waste and improving stereoselectivity .

Future Directions

Synthetic Improvements

  • C-H activation strategies could streamline synthesis, as demonstrated for related pyrrolidines .

  • Asymmetric catalysis using chiral auxiliaries may enhance enantioselectivity beyond enzymatic methods .

Pharmacological Exploration

  • In silico docking studies to predict binding affinity for neurological targets (e.g., NMDA receptors) .

  • In vivo efficacy trials for cancer and CNS disorders, leveraging structural similarities to known bioactive molecules .

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